Dansyl-L-Glutamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68973-58-0 |
|---|---|
Molecular Formula |
C17H20N2O6S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
OXWKCHDQOLCMPE-ZDUSSCGKSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |
sequence |
E |
Synonyms |
dansyl-DL-glutamic acid dansylglutamic acid dansylglutamic acid, (L)-isome |
Origin of Product |
United States |
Significance As a Fluorescent Amino Acid Derivative in Investigative Biochemistry
The primary significance of Dansyl-L-Glutamate in biochemical research lies in its fluorescent properties. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is a well-established fluorophore that can be attached to amino acids. wikipedia.org This process, known as dansylation, creates a molecule that emits light when excited by a specific wavelength, allowing researchers to detect its presence and monitor its behavior. researchgate.net
The bond between the dansyl group and the amino acid is resistant to acid hydrolysis, a common procedure used to break down proteins into their constituent amino acids. springernature.com This stability makes dansylated amino acids, including this compound, particularly useful for identifying the N-terminal amino acids of proteins and peptides. springernature.com The inherent fluorescence of the dansyl group provides a highly sensitive method for detection, often by thin-layer chromatography or high-performance liquid chromatography (HPLC). researchgate.netspringernature.com
The fluorescence of the dansyl group is sensitive to its local environment. wikipedia.org This property is especially valuable for studying conformational changes in proteins and transporters. pnas.org Changes in the fluorescence signal can indicate binding events or alterations in the protein's structure. pnas.org
Overview of Dansyl L Glutamate S Application in Protein Ligand Interactions and Cellular Systems
Chemical Synthesis Pathways for this compound from Dansyl Chloride
The synthesis of this compound is achieved through the reaction of L-Glutamic acid with dansyl chloride. This reaction, known as dansylation, targets the primary α-amino group of the amino acid. researchgate.netchemicalbook.com The process is a nucleophilic substitution where the unprotonated amino group of L-Glutamate attacks the sulfonyl chloride group of dansyl chloride, displacing the chloride ion and forming a stable sulfonamide bond.
The reaction is typically performed in an aqueous-organic solvent mixture, such as acetone-water or acetonitrile-water, under alkaline conditions. researchgate.netnih.gov The elevated pH is crucial as it deprotonates the amino group, enhancing its nucleophilicity. chemisgroup.us A common procedure involves dissolving L-Glutamic acid in an aqueous sodium bicarbonate or lithium carbonate buffer (pH 9.5-10) and then adding a solution of dansyl chloride in acetone (B3395972) or acetonitrile (B52724) dropwise while stirring. researchgate.netchemicalbook.comnih.govacs.org The reaction can proceed at temperatures ranging from 0°C to room temperature or higher, with reaction times varying from minutes to several hours. chemicalbook.commdpi.com
Following the reaction, the organic solvent is often removed by evaporation. The remaining aqueous solution can be washed with a nonpolar solvent like diethyl ether to remove excess unreacted dansyl chloride. Subsequently, the pH is adjusted to an acidic value (e.g., pH 3) to protonate the carboxyl groups of the this compound, facilitating its extraction into an organic solvent such as ethyl acetate (B1210297). chemicalbook.com Final purification is typically achieved through column chromatography to yield the pure this compound product. chemicalbook.com
Dansylation Reaction Optimization for Amino Acid Labeling in Biological Contexts
Optimizing the dansylation reaction is critical for accurately quantifying amino acids in complex biological samples like plasma, brain homogenates, or protein hydrolysates. nih.govresearchgate.netrsc.org The goal is to achieve complete and reproducible derivatization of the target analyte, L-Glutamate, while minimizing side reactions. Key parameters that influence the reaction efficiency include pH, temperature, reaction time, and reagent concentration. chemisgroup.usresearchgate.net
Effect of pH: The reaction rate is highly pH-dependent. An alkaline medium (pH 9.5–10) is optimal for deprotonating the primary amino group of L-Glutamate, making it a stronger nucleophile. researchgate.netchemisgroup.us However, at excessively high pH levels, the competing hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid increases significantly, which can reduce the yield of the desired derivative. chemisgroup.usmdpi.com
Effect of Temperature and Time: The dansylation reaction is often accelerated at elevated temperatures. researchgate.net Studies have employed a range of conditions, from 38°C for 90-120 minutes to 60-70°C for 15-60 minutes. researchgate.netresearchgate.net However, for some biological molecules, prolonged exposure to high temperatures can cause degradation. Therefore, optimization may involve finding a balance, such as reacting at room temperature (25°C) for about 60 minutes, which has been shown to be effective. nih.gov
Effect of Reagent Concentration: The concentration of dansyl chloride must be sufficient to ensure complete derivatization of all amino acids in the sample. A molar excess of the derivatizing reagent is typically used. sci-hub.st After the reaction reaches completion, any remaining excess dansyl chloride is often quenched by adding a small primary amine like ethylamine (B1201723) or ammonium (B1175870) hydroxide (B78521) to prevent interference in subsequent analytical steps. nih.govbsu.edu
The table below summarizes the influence of various parameters on the dansylation reaction for amino acid labeling.
| Parameter | Condition | Effect on Reaction | Citation |
| pH | pH 9.5 - 10.0 | Optimal for deprotonating the amino group, enhancing nucleophilicity. | researchgate.net |
| > pH 10.0 | Increases the rate of dansyl chloride hydrolysis, reducing yield. | chemisgroup.us | |
| Temperature | 25°C - 38°C | Slower reaction, may require longer incubation times (e.g., 60-120 min). | researchgate.netnih.gov |
| 60°C - 70°C | Faster reaction, shorter incubation times (e.g., 15-60 min). | researchgate.netresearchgate.net | |
| Reaction Time | 10 - 120 minutes | Must be sufficient for complete derivatization; optimized with temperature. | mdpi.comresearchgate.net |
| Solvent | Aqueous/Organic Mix (e.g., Acetonitrile, Acetone) | Solubilizes both the aqueous sample and the organic dansyl chloride reagent. | researchgate.netnih.gov |
Analytical Derivatization for Chromatographic and Spectrometric Analysis
Pre-column derivatization of L-Glutamate with dansyl chloride is a widely used strategy to enhance its detection in analytical systems. researchgate.netmdpi.com The resulting this compound derivative possesses properties that make it highly suitable for both High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) of this compound Derivatives
The dansyl tag imparts significant hydrophobicity to the otherwise polar L-Glutamate molecule, allowing for excellent retention and separation on reversed-phase (RP) HPLC columns, most commonly C8 or C18 columns. researchgate.netnih.gov The separation is typically achieved using a gradient elution program where the mobile phase composition is changed over time. ingentaconnect.com A common mobile phase system consists of an aqueous buffer (e.g., ammonium acetate or sodium acetate with formic acid) and an organic modifier, usually acetonitrile or methanol. researchgate.netingentaconnect.com
Detection of this compound is highly sensitive due to the fluorescent nature of the dansyl group. researchgate.net Fluorescence detectors are set to an excitation wavelength of around 324-328 nm and an emission wavelength of approximately 530-559 nm. researchgate.net UV detectors can also be used, with absorption maxima observed at 214, 246, and 325 nm for dansyl derivatives. researchgate.net This pre-column derivatization technique allows for the reliable quantification of L-Glutamate in various biological matrices. mdpi.comresearchgate.net
The table below outlines typical conditions for the HPLC analysis of dansylated amino acids.
| Parameter | Typical Setting | Purpose | Citation |
| Column | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. | researchgate.netingentaconnect.com |
| Mobile Phase A | Aqueous Buffer (e.g., 10 mM Ammonium Acetate + 0.1% Formic Acid) | Aqueous component of the mobile phase. | ingentaconnect.com |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile, Methanol) | Organic component for eluting hydrophobic compounds. | researchgate.netingentaconnect.com |
| Elution Mode | Gradient | Varies the mobile phase composition for optimal separation of all analytes. | ingentaconnect.com |
| Detector | Fluorescence (Ex: ~325 nm, Em: ~545 nm) or UV/DAD (254 nm) | Provides highly sensitive detection of the dansyl derivatives. | researchgate.net |
| Column Temp. | 25°C - 30°C | Ensures reproducible retention times. | researchgate.netmdpi.com |
Mass Spectrometry Applications in this compound Analysis
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound, offering high selectivity and sensitivity. nih.govnih.gov The dansyl derivatization is highly advantageous for MS analysis for several reasons. The presence of the tertiary amine in the dansyl group boosts signal intensity in positive mode electrospray ionization (ESI), which is a common ionization technique for LC-MS. nih.gov
Advanced Spectroscopic Characterization of Dansyl L Glutamate and Its Complexes
Fluorescence Spectroscopy in Probing Dansyl-L-Glutamate Microenvironments and Interactions
Fluorescence spectroscopy is an exceptionally sensitive technique for studying the binding of ligands to proteins. The fluorescence characteristics of the dansyl group are highly dependent on the polarity of its immediate environment. In aqueous solutions, dansyl amino acids like this compound exhibit weak fluorescence. However, upon binding to a nonpolar, hydrophobic cavity within a protein, such as the binding sites on Human Serum Albumin (HSA), there is a significant enhancement in fluorescence quantum yield and a characteristic blue shift in the emission maximum. capes.gov.br This phenomenon makes this compound an excellent probe for characterizing ligand binding sites.
Research has shown that dansylated amino acids with polar or charged side chains, including this compound, preferentially bind to Sudlow's Site I, located in subdomain IIA of HSA. semanticscholar.orgnih.govresearchgate.net This site specificity is crucial for competitive binding studies, where the displacement of this compound by another molecule can indicate that the new molecule also binds to Site I. The change in fluorescence intensity upon displacement provides a measurable signal for quantifying binding affinities.
The interaction between the dansyl fluorophore and the protein environment can be further detailed by examining fluorescence quenching. Quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including interactions with specific amino acid residues or the binding of other molecules. nih.gov For instance, the introduction of a quencher can provide information about the accessibility of the bound this compound to the solvent or other ligands. Studies have utilized fluorescence quenching to investigate the binding of various drugs and molecules to albumin by observing their ability to displace and quench the fluorescence of site-specific probes like dansylated amino acids. mdpi.com
The table below summarizes typical fluorescence properties of dansyl derivatives, illustrating the environmental sensitivity of the probe.
| Property | Value in Polar Solvent (e.g., Water) | Value in Nonpolar Solvent (e.g., Dioxane) or Protein-Bound |
| Emission Maximum (λem) | ~580 nm | ~480-500 nm |
| Quantum Yield (Φ) | < 0.1 | ~0.7 |
| Fluorescence Intensity | Weak | Strong |
| Excitation Maximum (λex) | ~330-350 nm | ~330-350 nm |
This interactive table is based on data for dansyl amino acids, showing the significant shifts in fluorescence properties upon moving from a polar to a nonpolar environment, characteristic of a protein binding pocket. capes.gov.brresearchgate.net
Circular Dichroism Spectroscopy for Conformational Studies of this compound-Protein Complexes
Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary and tertiary structure of proteins and detecting conformational changes that occur upon ligand binding. researchgate.net Proteins, being chiral molecules, exhibit characteristic CD signals. In the far-UV region (190-250 nm), the CD spectrum provides information about the protein's secondary structure content (α-helices, β-sheets, random coils). researchgate.net The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds, thus reflecting the protein's tertiary structure. researchgate.net
While this compound itself is not optically active in the region of the dansyl chromophore's absorption, its binding within the asymmetric environment of a protein's binding site can generate a new CD signal, a phenomenon known as induced circular dichroism (ICD). nih.gov The appearance of an ICD signal for the this compound-protein complex confirms the binding of the ligand in a specific, constrained orientation within the chiral protein cavity. nih.gov
Studies on Human Serum Albumin (HSA) have utilized CD spectroscopy to monitor the structural changes induced by the binding of various ligands, including dansylated amino acids. researchgate.netnih.gov When this compound binds to HSA, changes in both the far- and near-UV CD spectra can be observed. Alterations in the far-UV spectrum indicate changes in the secondary structure of the protein, while changes in the near-UV region can reflect adjustments in the tertiary structure to accommodate the ligand. For example, analysis of HSA has shown that its aggregation or modification by oxidative stress leads to changes in its CD spectrum, indicating a loss of α-helical content and the formation of β-sheet structures, which in turn affects its ligand-binding capacity. mdpi.comnih.gov By monitoring these spectral changes, researchers can gain detailed insights into the conformational consequences of this compound binding to its target protein.
UV-Vis Spectroscopy in Elucidating Electronic Transitions of this compound and its Derivatives
UV-Vis absorption spectroscopy provides fundamental information about the electronic transitions within a molecule. The dansyl group has characteristic absorption bands in the UV-Vis spectrum. Typically, dansyl derivatives show two main absorption maxima: one in the range of 240-260 nm and another, less intense band, around 315-340 nm. researchgate.netmdpi.com The latter band is particularly useful as it is associated with the naphthalene (B1677914) ring system of the dansyl group.
When this compound binds to a protein, shifts in its UV-Vis absorption spectrum can occur. These shifts, though often small, can provide additional evidence of the interaction and offer clues about the nature of the binding environment. A slight red-shift (bathochromic shift) in the absorption maximum upon binding to a protein like HSA is often observed. nih.gov This shift is attributed to the change in the polarity of the environment surrounding the chromophore, as the energy difference between the ground and excited states is dependent on the solvent or binding site polarity. nih.gov
UV-Vis spectroscopy is also instrumental in monitoring the stability and reaction kinetics of dansyl derivatives. For example, the hydrolysis of dansyl chloride, the precursor for synthesizing this compound, can be followed by observing the change in the UV-Vis spectrum over time, as the substrate (dansyl chloride) and the product (dansyl acid) have distinct absorption maxima. mdpi.com
The table below presents typical UV-Vis absorption data for dansyl derivatives.
| Compound/State | Absorption Maximum 1 (λmax1) | Absorption Maximum 2 (λmax2) |
| Dansyl Chloride (substrate) | ~250 nm | ~365 nm |
| Dansyl Acid (hydrolysis product) | ~250 nm | ~315 nm |
| Dansyl-Amino Acid (in buffer) | ~250 nm | ~330 nm |
| Dansyl-Amino Acid (protein-bound) | ~250 nm | Slight red-shift from ~330 nm |
This interactive table summarizes the characteristic UV-Vis absorption maxima for dansyl chloride and its derivatives, highlighting the spectral changes that occur during hydrolysis and upon protein binding. nih.govmdpi.com
Investigations of Dansyl L Glutamate in Biomolecular Interaction Studies
Human Serum Albumin (HSA) Binding Site Characterization
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary transporter of a wide variety of endogenous and exogenous compounds, including many drugs. Understanding how these molecules bind to HSA is crucial in pharmacology. Dansyl-L-Glutamate has been instrumental in characterizing the drug-binding sites on HSA.
Specificity for Sudlow Site I (Drug Site 1/Sub-domain IIA)
Dansylated amino acids are frequently used as fluorescent markers to identify the two main drug-binding sites on HSA, known as Sudlow Site I and Sudlow Site II. researchgate.net The specificity of these probes is determined by the physicochemical properties of their amino acid side chains. semanticscholar.org this compound, with its negatively charged carboxylate side chain, binds preferentially to Sudlow Site I, which is located in sub-domain IIA of HSA. semanticscholar.orgmdpi.commdpi.com This site is characterized by the presence of polar and charged amino acid residues. semanticscholar.orgmdpi.com The binding of this compound to this site is a well-established tool for identifying and characterizing ligands that also bind to this location. researchgate.netsemanticscholar.org Studies have confirmed that other dansylated amino acids with polar or charged side chains, such as dansyl-L-asparagine and dansyl-L-arginine, also exhibit specificity for Sudlow Site I. researchgate.netsemanticscholar.org In contrast, dansylated amino acids with hydrophobic side chains are specific for Sudlow Site II. researchgate.netsemanticscholar.org
Structural Elucidation of this compound-HSA Complexes via X-ray Crystallography
To understand the precise molecular interactions between this compound and HSA, X-ray crystallography has been employed. These studies have provided high-resolution three-dimensional structures of the complex, revealing the exact binding orientation and the key amino acid residues involved in the interaction.
The co-crystal structure of HSA in complex with this compound has been determined, confirming its binding within Sudlow Site I in sub-domain IIA. semanticscholar.orgresearchgate.net The structural data shows that the dansyl group of the molecule is a key anchoring point, forming specific hydrogen bonds with the protein. semanticscholar.org The negatively charged glutamate (B1630785) side chain also forms important electrostatic interactions with positively charged residues within the binding pocket, further stabilizing the complex. researchgate.net These crystallographic studies provide a structural basis for the observed binding specificity and are crucial for understanding how other drugs might interact with this important binding site. semanticscholar.orgresearchgate.net
| Crystallographic Data for HSA-Dansyl-L-Glutamate Complex | |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.70 Å |
| PDB ID | 2XSI |
| R-Value Work | 0.191 |
| R-Value Free | 0.251 |
| Table showing the X-ray diffraction data for the Human Serum Albumin complexed with this compound and myristic acid. rcsb.org |
Competitive Binding Assays for Ligand Affinity Determination Using this compound as a Probe
The fluorescent properties of this compound make it an excellent probe for competitive binding assays. semanticscholar.org When bound to HSA, its fluorescence is significantly enhanced. If a test compound is introduced that also binds to Sudlow Site I, it will displace this compound, leading to a decrease in fluorescence intensity. This change in fluorescence can be measured to determine the binding affinity of the test compound for HSA. plos.org
This technique is a widely used high-throughput method for screening new drug candidates and determining their binding characteristics. researchgate.netsemanticscholar.org The displacement of this compound by a drug provides direct evidence that the drug binds to Sudlow Site I. mdpi.com By titrating the drug and measuring the corresponding decrease in fluorescence, researchers can calculate the binding constant (Ka) or dissociation constant (Kd) of the drug for HSA. plos.org This information is vital for understanding the pharmacokinetic properties of a drug.
Modulation of this compound-HSA Binding by Endogenous Molecules
The binding of drugs to HSA can be influenced by the presence of endogenous molecules that also bind to the protein. Fatty acids are a key class of endogenous ligands for HSA. researchgate.net Studies have shown that the binding of fatty acids can modulate the binding of this compound to Sudlow Site I. semanticscholar.org While fatty acids have their own primary binding sites, their presence can cause conformational changes in the albumin molecule that affect the affinity of other sites. researchgate.net
X-ray crystallography has revealed that fatty acid binding has a modest effect on the binding of dansylated amino acids to drug site 1. semanticscholar.orgresearchgate.net Interestingly, in the presence of myristate (a fatty acid), a secondary binding site for some dansylated amino acids has been observed in sub-domain IB, in direct contact with the bound fatty acid. semanticscholar.org This suggests a cooperative interaction between the fatty acid and the dansylated compound. semanticscholar.org The presence of other endogenous molecules, such as bilirubin (B190676) and certain hormones, which are known to bind to HSA, could also potentially modulate this compound binding, although this is an area of ongoing research.
Enzyme Activity and Specificity Profiling Using this compound
Beyond its use in protein binding studies, this compound can also be utilized to probe the activity of specific enzymes, particularly those that act on glutamic acid.
Probing Glutamic Acid Decarboxylase (GAD) Activity and Regulation
Glutamic acid decarboxylase (GAD) is a crucial enzyme in the central nervous system that catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). researchgate.netwikipedia.org The regulation of GAD activity is vital for maintaining the balance between excitatory and inhibitory neurotransmission. researchgate.net
Application in Studies of Glutamate Dehydrogenase (GDH) and Related Enzymes
This compound and related dansylated amino acids serve as valuable fluorescent probes in the investigation of enzymes central to amino acid metabolism, such as Glutamate Dehydrogenase (GDH). GDH catalyzes the reversible oxidative deamination of L-glutamate into α-ketoglutarate and ammonia, a critical reaction linking amino acid and carbohydrate metabolism. cabidigitallibrary.orgnih.gov The fluorescent properties of the dansyl group, which is sensitive to the polarity of its local environment, allow for real-time monitoring of binding events and conformational changes in enzymes like GDH upon substrate or regulator interaction.
The utility of dansylated compounds extends to the kinetic study of L-glutamic dehydrogenase, where they can be employed in enzyme assays. While extensive literature specifically detailing this compound's interaction with GDH is specialized, the general methodology is well-established. For instance, in studies of the related enzyme glutamate mutase, which converts L-glutamate to L-threo-3-methylaspartate, dansyl chloride is used as a derivatizing agent. nih.gov In this method, the enzyme reaction is quenched, and the amino acid products are derivatized with dansyl chloride, enabling their separation and quantification by HPLC to determine kinetic parameters. nih.gov
Furthermore, dansylation is a common technique for N-terminal amino acid analysis. In the characterization of NADP-specific GDH from Chlorella sorokiniana, researchers used this method to determine that the enzyme's NH2-terminal amino acid was unavailable to dansylation, providing structural information about the purified enzyme. nih.govasm.org These applications highlight the role of the dansyl moiety in elucidating the structural and functional properties of glutamate-metabolizing enzymes.
Kinetic Analysis of Enzyme-Substrate/Inhibitor Interactions
The fluorescent nature of this compound makes it a powerful tool for the kinetic analysis of enzyme-substrate and enzyme-inhibitor interactions. Changes in the fluorescence intensity or emission wavelength of the dansyl group upon binding to an enzyme's active or allosteric site can be measured to determine kinetic constants. This approach allows for continuous monitoring of the reaction, providing detailed insights into the enzyme's mechanism.
Kinetic parameters such as the Michaelis constant (KM), catalytic constant (kcat), and inhibition constants (Ki) are frequently determined using dansylated substrates or inhibitors. For example, studies on glutamate mutase with the Arg100Lys mutation determined the kcat and KM for the substrate methylaspartate by derivatizing the amino acids with dansyl chloride and quantifying them via HPLC. nih.gov Similarly, in the pre-steady-state kinetic analysis of yeast protein farnesyltransferase, the dansylated peptide dansyl-GCVIA was used as a substrate in a spectrofluorimetric assay to measure specific activity and derive kinetic values. acs.org
The table below presents kinetic constants for various enzymes, illustrating the type of data obtained through methods involving dansylation or direct substrate analysis.
| Enzyme/Mutant | Substrate/Product | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·mM⁻¹) |
| Glutamate Mutase (Arg100Lys) nih.gov | L-Glutamate | 10 | 0.048 | 0.0048 |
| Glutamate Mutase (Arg100Lys) nih.gov | Methylaspartate | 9.5 ± 2.3 | 0.073 ± 0.007 | 0.0077 |
| Glutamate Decarboxylase (WT) mdpi.com | L-Glutamate | 15.54 ± 0.81 | 39.94 ± 0.98 | 2.57 |
| Glutamate Decarboxylase (S325A) mdpi.com | L-Glutamate | 13.92 ± 1.11 | 57.94 ± 2.45 | 4.16 |
| NADP-GDH (C. sorokiniana) nih.gov | L-Glutamate | 32 | N/A | N/A |
| NADP-GDH (C. sorokiniana) nih.gov | α-ketoglutarate | 12 | N/A | N/A |
| NADP-GDH (C. sorokiniana) nih.gov | NH₄⁺ | 68 | N/A | N/A |
| NADP-GDH (C. sorokiniana) nih.gov | NADPH | 0.13 | N/A | N/A |
| NADP-GDH (C. sorokiniana) nih.gov | NADP⁺ | 0.038 | N/A | N/A |
Data is compiled from multiple sources for illustrative purposes.
Metal Ion Sensing and Coordination Chemistry of this compound Analogs
Analogs of this compound, particularly other dansylated amino acids, have been engineered as selective fluorescent chemosensors for metal ions. The underlying principle involves the coordination of a metal ion by the amino acid and dansyl sulfonamide groups, which modulates the photophysical properties of the dansyl fluorophore. This can result in either fluorescence quenching or enhancement ("turn-on" response) upon metal binding.
A notable example is Dansyl-L-glutamine, which has been developed as a "turn-on" fluorescent sensor for chromium (III) ions in water. nih.gov This sensor exhibits a selective and significant increase in fluorescence intensity in the presence of Cr³⁺. Spectroscopic studies indicate that the sensing mechanism involves the coordination of Cr³⁺ with the deprotonated sulfonamide group. This interaction induces protonation of the dimethylamino group on the naphthalene (B1677914) ring, leading to the enhanced fluorescence emission. nih.gov
Other dansyl-amino acid derivatives have been designed for detecting other metal ions. A thioether-containing dansyl derivative has shown high sensitivity for sensing Cu²⁺ and Hg²⁺ ions, with detection limits in the micromolar range for mercury. rsc.org Another probe, a glycyl-L-tyrosine-modified dansyl derivative, was designed for detecting Cu²⁺ in aqueous solutions through fluorescence quenching, achieving a detection limit of 0.69 μM. researchgate.net The coordination in this case involves a 1:1 stoichiometry between the probe and the Cu²⁺ ion. researchgate.net These examples demonstrate the versatility of dansylated amino acid scaffolds in the design of selective metal ion sensors.
The table below summarizes the characteristics of several this compound analogs used for metal ion sensing.
| Sensor | Target Analyte | Detection Mechanism | Limit of Detection (LOD) |
| Dansyl-L-glutamine nih.gov | Cr³⁺ | Fluorescence "turn-on" | N/A |
| Thioether-containing dansyl derivative (L1) rsc.org | Hg²⁺ | Fluorescence Quenching | ~2 μM |
| Thioether-containing dansyl derivative (L1) rsc.org | Cu²⁺ | Fluorescence Quenching | N/A |
| Glycyl-L-tyrosine-modified dansyl derivative (D-GT) researchgate.net | Cu²⁺ | Fluorescence Quenching | 0.69 μM |
| Calix rsc.orgarenebis-(crown-6) with dansyl fluorophore rsc.org | Cs⁺ | Fluorescence Enhancement | 0.4 μM |
Cellular and Neurobiological Research Applications of Dansyl L Glutamate
Visualization and Imaging of Glutamate (B1630785) Dynamics in Cellular Systems
The fluorescent properties of Dansyl-L-Glutamate make it a suitable candidate for visualizing cellular structures and processes through techniques like fluorescence microscopy. ontosight.ai The dansyl moiety is highly fluorescent, and its emission characteristics can be sensitive to the local environment, which can be exploited for imaging purposes. While genetically encoded fluorescent glutamate indicators like iGluSnFR are widely used for real-time imaging of glutamate dynamics, elifesciences.orgnih.govnih.gov fluorescent small molecules like this compound offer an alternative approach for labeling and detection in various biochemical assays and cellular imaging contexts. ontosight.ai
The general principle involves using the fluorescent signal of the dansyl group to monitor the presence and distribution of the glutamate analog. Dansyl chloride, the precursor to this compound, is well-established for derivatizing amino acids to enhance their detection in various analytical techniques, including high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net This derivatization results in fluorescent compounds that can be excited at specific wavelengths (around 340 nm) and emit fluorescence at higher wavelengths (around 495-550 nm), allowing for sensitive quantification. researchgate.net This principle underpins its application in static imaging and quantification of glutamate in cellular preparations.
| Property | Description |
| Fluorophore | Dansyl (5-(dimethylamino)-1-naphthalenesulfonyl) group |
| Fluorescence Principle | The dansyl group absorbs light at a specific wavelength and emits it at a longer wavelength. |
| Application in Imaging | Visualization of cellular structures and processes where the compound localizes. ontosight.ai |
| Detection Method | Fluorescence microscopy, fluorescence spectroscopy. ontosight.ai |
Elucidation of Glutamate Uptake and Transport Mechanisms
The transport of glutamate across cellular membranes is a critical process for maintaining low extracellular glutamate concentrations and terminating synaptic transmission. wikipedia.org This process is primarily mediated by a family of proteins known as Excitatory Amino Acid Transporters (EAATs). wikipedia.orgbiorxiv.org this compound, as a structural analog of L-glutamate, serves as a valuable probe for investigating these transport mechanisms.
Studies have utilized conformationally constrained glutamate analogs to differentiate between substrates that are transported and inhibitors that block the transporter without being transported themselves. nih.gov this compound, with its bulky fluorescent tag, can be used to study the binding and kinetics of these transporters. For instance, dansylated amino acids have been shown to bind with specificity to major drug-binding sites on proteins like human serum albumin, indicating their utility in probing ligand-protein interactions. nih.gov this compound specifically binds to Site I of human serum albumin, driven by interactions with its negatively charged carboxylate group.
The kinetic properties of glutamate uptake, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined in cultured astrocytes and neurons. nih.govnih.gov By competing with native L-glutamate, this compound can help in characterizing the pharmacological profile of different EAAT subtypes. For example, studies have shown that different EAAT subtypes (EAAT1, EAAT2, and EAAT3) exhibit distinct pharmacological profiles when tested with various glutamate analogs. nih.gov The Na+-dependent nature of glutamate transport can also be investigated using such probes, revealing the stoichiometry of ion coupling in different cell types. nih.govresearchgate.net
| Transporter Characteristic | Method of Investigation with this compound | Finding |
| Binding Specificity | Competitive binding assays against radiolabeled substrates. | Dansylated amino acids show site-specificity on proteins like HSA. nih.gov |
| Uptake Kinetics | Measuring the inhibition of radiolabeled glutamate uptake. | Allows for the determination of inhibitory constants (Ki). |
| Substrate vs. Inhibitor | Transporter-mediated heteroexchange assays. nih.gov | Can distinguish between compounds that are transported and those that only block the transporter. nih.gov |
| Pharmacological Profile | Comparing inhibitory effects on different EAAT subtypes. | Helps in characterizing the specificity of different transporters. nih.gov |
Investigation of Glutamatergic Neurotransmission Pathways
L-glutamate is a primary excitatory neurotransmitter at synapses in the central nervous system, including those of primary afferent fibers. psu.edujneurosci.org Understanding the pathways and mechanisms of glutamatergic neurotransmission is crucial for neuroscience research. The "dansyl reaction," which involves the derivatization of amino acids with dansyl chloride, has been employed to quantitatively analyze free amino acids, including glutamate, in neuronal tissues. capes.gov.br
A notable study used this technique to investigate the distribution and axonal transport of free amino acids in the dorsal sensory neuron of the rat. capes.gov.br The researchers found significantly higher concentrations of glutamate in the dorsal roots compared to the ventral roots. capes.gov.br Furthermore, following the ligation of the dorsal root, a selective accumulation of glutamate was observed, suggesting its synthesis in the ganglion and subsequent transport towards the spinal cord. capes.gov.br This provides evidence for the role of glutamate as a transmitter at the terminals of primary afferent fibers. capes.gov.br By using this compound or analyzing the dansylated form of endogenous glutamate, researchers can trace and quantify the presence of this key neurotransmitter in different parts of a neuronal pathway, providing insights into its transport and sites of action. Tracers are incorporated into a cell's axons via endocytosis and transported towards the cell body in a process known as retrograde transport, or taken up by the cell body and transported to distal terminals in anterograde transport. mdpi.com
| Research Finding | Methodology | Implication for Glutamatergic Neurotransmission | Reference |
| Higher glutamate concentration in dorsal vs. ventral roots | Quantitative analysis using the dansyl reaction. | Supports the role of glutamate in sensory neurons. | capes.gov.br |
| Selective accumulation of glutamate after dorsal root ligation | Analysis of ligated dorsal roots using the dansyl reaction. | Indicates axonal transport of glutamate from the ganglion to the terminals. | capes.gov.br |
| L-glutamate as a likely primary afferent transmitter | Biochemical studies and electrophysiological recordings. | Establishes glutamate's role in fast excitatory postsynaptic potentials. | psu.edujneurosci.org |
Role in Understanding Cellular Glutamate Homeostasis and Metabolism
Glutamate homeostasis is tightly regulated in the brain, with astrocytes playing a key role in the uptake and metabolism of glutamate through the glutamate-glutamine cycle. nih.govkarger.comresearchgate.net Dysregulation of this cycle is implicated in various neurological disorders. Studies investigating the metabolic fate of glutamate in astrocytes often use radiolabeled glutamate (e.g., ¹⁴C-glutamate) and then analyze the resulting metabolites. nih.govkarger.comnih.govkarger.com
| Metabolic Process | Experimental Approach | Key Finding |
| Glutamine Synthesis | Tracking ¹⁴C from labeled glutamate to glutamine via dansylation. nih.govnih.gov | Rate of glutamine synthesis increases with astrocyte maturation. karger.comnih.gov |
| Aspartate Production | Measuring ¹⁴C incorporation from glutamate into aspartate after dansylation. nih.govnih.gov | A significant pathway for glutamate metabolism in astrocytes. nih.gov |
| Oxidative Degradation | Measuring the formation of ¹⁴CO₂ from [1-¹⁴C]glutamate. nih.gov | Demonstrates the use of glutamate as an energy substrate by astrocytes. karger.com |
Studies of Protein Incorporation of this compound for Cellular Probing
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in chemical biology for introducing novel functionalities, such as fluorescent probes. caltech.edusigmaaldrich.comsigmaaldrich.comresearchgate.net This approach allows for detailed studies of protein structure, dynamics, and interactions in their native cellular environment. researchgate.netmdpi.com Dansylated amino acids, due to their environmentally sensitive fluorescence, are excellent candidates for this purpose.
While the direct incorporation of this compound has not been extensively documented, the successful incorporation of other dansylated amino acids, such as dansylalanine and dansyl-aminophenylalanine, has been achieved. caltech.edusigmaaldrich.comsigmaaldrich.com These successes have been made possible by the development of techniques like the use of mutated aminoacyl-tRNA synthetases that are specific for the unnatural amino acid, and the use of four-base codons that expand the genetic code. caltech.edusigmaaldrich.com
The incorporation of a fluorescent amino acid like this compound would allow for the introduction of a small, environmentally sensitive probe into a protein of interest. sigmaaldrich.com This could be used to:
Monitor conformational changes in real-time.
Study protein-protein or protein-ligand interactions through fluorescence resonance energy transfer (FRET) or changes in fluorescence polarization. acs.org
Report on the local environment within a protein, such as hydrophobicity.
Given that soluble proteins often have charged amino acids like glutamate exposed on their surface, mdpi.com site-specific replacement of a native glutamate with this compound could provide a powerful tool for probing the structure and function of the protein surface without significant perturbation. The chemical modification of proteins with dansyl chloride is a well-established technique, and the genetic incorporation of this compound represents a more precise and elegant extension of this approach for cellular studies. researchgate.netmdpi.com
| Technique | Description | Potential Application with this compound |
| Unnatural Amino Acid Mutagenesis | Use of a mutated aminoacyl-tRNA synthetase and a corresponding tRNA to incorporate an ncA. sigmaaldrich.comresearchgate.net | Site-specific labeling of proteins for fluorescence studies. |
| Four-Base Codon Strategy | A four-base codon on the mRNA is recognized by a tRNA with a corresponding four-base anticodon, allowing for the incorporation of an ncA. caltech.edu | Introduction of this compound at specific positions in a protein sequence. |
| Fluorescence Spectroscopy | Measuring changes in the fluorescence properties of the incorporated dansyl group. | Monitoring protein folding, conformational changes, and binding events. |
Computational and Theoretical Approaches in Dansyl L Glutamate Research
Molecular Docking and Dynamics Simulations of Dansyl-L-Glutamate-Biomolecule Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of small molecules to macromolecules. These methods have been instrumental in elucidating the interactions between this compound and its biological targets, most notably human serum albumin (HSA).
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies have been used to identify its binding site on HSA. This compound, along with other dansylated amino acids with polar or charged side chains like Dansyl-L-asparagine and Dansyl-L-arginine, has been shown to bind preferentially to drug site 1, located in sub-domain IIA of HSA. semanticscholar.org This binding specificity is a key aspect of its use as a fluorescent marker in drug binding studies. semanticscholar.orgresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the biomolecular system, revealing the conformational changes and fluctuations of both the ligand and the protein over time. nih.gov While specific, detailed MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the principles can be understood from simulations of HSA and other ligands. nih.govirbbarcelona.org These simulations can reveal crucial information about the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and the specific hydrogen bond networks that stabilize the complex. irbbarcelona.orgyasara.org For instance, MD simulations of HSA have highlighted the importance of disulfide bonds in maintaining the structural integrity of the binding sites. nih.gov In the context of this compound binding to HSA, MD simulations would be expected to show stable hydrogen bonding between the glutamate (B1630785) portion of the molecule and polar residues within drug site 1, as well as hydrophobic interactions involving the dansyl group.
The key interactions of this compound within the binding pocket of HSA, as informed by co-crystallization and computational modeling, involve a combination of hydrogen bonds and hydrophobic contacts. The carboxylate groups of the glutamate moiety are positioned to form salt bridges and hydrogen bonds with basic residues such as lysine (B10760008) and arginine, while the naphthalene (B1677914) ring of the dansyl group fits into a hydrophobic pocket. researchgate.net
Table 1: Predicted Intermolecular Interactions of this compound with Human Serum Albumin (HSA) from Molecular Docking
| Interacting Residue in HSA | Type of Interaction | Moiety of this compound Involved |
| Lys-199 | Hydrogen Bond | Glutamate carboxyl group |
| Arg-222 | Hydrogen Bond/Salt Bridge | Glutamate carboxyl group |
| Tyr-150 | Hydrogen Bond | Dansyl sulfonamide group |
| Leu-219 | Hydrophobic Interaction | Dansyl naphthalene ring |
| Leu-238 | Hydrophobic Interaction | Dansyl naphthalene ring |
| Val-241 | Hydrophobic Interaction | Dansyl naphthalene ring |
Note: This table is a representative example based on known interactions of site 1 ligands with HSA and the structure of this compound. Specific distances and energies would be determined from detailed computational studies.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the spectroscopic properties of molecules like this compound. researchgate.net These methods solve the Schrödinger equation for a molecule to provide information about its electron distribution, molecular orbitals, and energy levels. researchgate.net
One of the primary applications of these calculations for this compound is the prediction of its absorption and fluorescence spectra. The dansyl group is known for its environment-sensitive fluorescence, and quantum chemical calculations can help to explain this phenomenon. researchgate.net By calculating the energies of the ground and excited electronic states, it is possible to predict the wavelengths of maximum absorption (λmax) and emission. mdpi.com These calculations can also be performed in the presence of a solvent model to simulate how the spectroscopic properties change in different environments, a phenomenon known as solvatochromism. researchgate.net
DFT calculations can elucidate the nature of the electronic transitions responsible for the observed spectra. For dansyl derivatives, the lowest energy absorption is typically a π-π* transition localized on the naphthalene ring system, often with some degree of charge transfer character. mdpi.com The results of these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic behavior.
Furthermore, quantum chemical methods can be used to calculate other properties such as dipole moments in both the ground and excited states, which are crucial for understanding the interactions of this compound with its environment. researchgate.net Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net
Table 2: Predicted Spectroscopic and Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Method | Significance |
| Absorption Maximum (λmax) | ~330-350 nm | TD-DFT | Corresponds to the UV-Vis absorption band used for excitation. |
| Emission Maximum (λem) | ~500-550 nm | TD-DFT | Predicts the fluorescence emission, which is sensitive to the polarity of the environment. |
| HOMO-LUMO Energy Gap | ~3.5-4.0 eV | DFT | Relates to the electronic excitability and chemical reactivity of the molecule. |
| Ground State Dipole Moment | ~5-7 D | DFT | Indicates the molecule's overall polarity. |
| Excited State Dipole Moment | ~10-15 D | TD-DFT | A larger excited state dipole moment explains the significant solvatochromic shift in fluorescence. |
Note: The values in this table are typical estimates for dansyl derivatives and would be refined by specific calculations on this compound.
In Silico Modeling of Binding Affinity and Biological Activity
In silico modeling encompasses a range of computational techniques used to predict the binding affinity and biological activity of molecules. These methods are particularly valuable in drug discovery and development for screening large libraries of compounds and for optimizing lead candidates. researchgate.net For this compound, these models can be used to quantify its binding to proteins and to predict its potential biological effects.
Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico method that correlates the chemical structure of a series of compounds with their biological activity. uestc.edu.cn A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity. nih.gov For dansylated amino acids, QSAR models can be developed to predict their binding affinity to HSA or their activity in other biological assays. researchgate.net The descriptors used in these models can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters.
Another approach for predicting binding affinity is the use of scoring functions in molecular docking programs or more sophisticated methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). rsc.org These methods calculate the free energy of binding of a ligand to a protein, providing a quantitative measure of binding affinity. These calculations can be used to rank different ligands or to compare the binding of a single ligand to different sites or different proteins.
Machine learning techniques, such as support vector machines (SVM), are increasingly being used to develop predictive models for protein-ligand binding. researchgate.netoup.com These models are trained on large datasets of known binders and non-binders to learn the complex relationships between molecular features and binding. Such a model could be used to predict whether a new compound, like a derivative of this compound, will bind to a particular target. nih.govx-mol.net
The biological activity of this compound, beyond its use as a fluorescent probe, is not extensively characterized. However, in silico models could be employed to predict potential activities based on its structural similarity to other compounds with known biological functions. For example, given that it is a derivative of glutamate, models could be used to predict its potential interaction with glutamate receptors or transporters.
Table 3: Application of In Silico Models to this compound
| Modeling Approach | Predicted Parameter | Key Descriptors/Inputs | Application |
| QSAR | Binding Affinity (e.g., Ki, IC50) | Hydrophobicity (logP), molecular weight, electronic parameters, topological indices. | Predicting the binding strength of new dansylated amino acids to HSA. researchgate.netresearchgate.net |
| MM/PBSA | Binding Free Energy (ΔGbind) | Molecular dynamics trajectory, electrostatic and van der Waals energies, solvation energy. | Quantifying the binding affinity of this compound to its binding site. rsc.org |
| Support Vector Machine (SVM) | Binding (Yes/No) or Binding Site (1 or 2) | Molecular fingerprints, physicochemical properties. | Classifying new compounds as binders or non-binders to HSA. researchgate.netoup.com |
Q & A
Q. How can researchers optimize reaction conditions to minimize by-products during this compound synthesis?
- Methodological Answer : Use real-time monitoring via thin-layer chromatography (TLC) with ninhydrin staining. Adjust molar ratios (e.g., 1.2:1 dansyl chloride-to-glutamate) and reaction time (<2 hours) to suppress di-dansylated by-products. Purify via flash chromatography (silica gel, chloroform/methanol gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
